Cas no 82529-52-0 (6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI))

6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI) structure
82529-52-0 structure
Nome del prodotto:6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI)
Numero CAS:82529-52-0
MF:C40H48N4O2
MW:616.834730148315
CID:733530
PubChem ID:158148

6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)- (9CI)
    • 6H,13aH-3a,5a-Ethano-1H-indolizino[8,1-cd]carbazole-5-carboxylicacid, 9-[(14a)-14,15-dihydroeburnamenin-14-yl]-2,3,4,5,11,12-
    • AKOS040752274
    • DTXSID001002758
    • 82529-52-0
    • Methyl 15-(14,15-dihydroeburnamenin-14-yl)aspidofractinine-21-carboxylate
    • 89783-67-5
    • (+)-Kopsoffine
    • Kopsoffine
    • (-)-Norpleiomutine
    • 6H,13aH-3a,5a-Ethano-1H-indolizino(8,1-cd)carbazole-5-carboxylic acid,9-((14alpha)-14,15-dihydroeburnamenin-14-yl)-2,3,4,5,11,12-hexahydro-,methyl ester, (3aR,5S,5aR,10bR,13aS)-
    • N1-Demethylpleiomutine
    • Norpleiomutine
    • Inchi: InChI=1S/C40H48N4O2/c1-3-37-13-6-18-42-20-12-27-26-8-4-5-9-31(26)44(33(27)34(37)42)32(24-37)25-10-11-30-28(22-25)39-17-21-43-19-7-14-38(36(39)43)15-16-40(39,41-30)29(23-38)35(45)46-2/h4-5,8-11,22,29,32,34,36,41H,3,6-7,12-21,23-24H2,1-2H3
    • Chiave InChI: BIJHVDNGQCIFEQ-UHFFFAOYSA-N
    • Sorrisi: CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C6=CC7=C(C=C6)NC89C71CCN2C1C(CCC2)(CC8)CC9C(=O)OC

Proprietà calcolate

  • Massa esatta: 616.378
  • Massa monoisotopica: 616.378
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 4
  • Complessità: 1290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 8
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.7Ų
  • XLogP3: 6.2

Proprietà sperimentali

  • Densità: 1.46
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd